molecular formula C4H4N2 B7760804 Pyrimidine CAS No. 25247-63-6

Pyrimidine

Cat. No.: B7760804
CAS No.: 25247-63-6
M. Wt: 80.09 g/mol
InChI Key: CZPWVGJYEJSRLH-UHFFFAOYSA-N
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Description

Pyrimidine is an aromatic, heterocyclic, organic compound with the molecular formula C₄H₄N₂. It is structurally similar to pyridine, with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is a fundamental component of several important biomolecules, including nucleic acids, vitamins, and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine can be synthesized through various methods. One common approach involves the condensation of carbonyl compounds with amidines. For example, the reaction of ethyl acetoacetate with amidines can yield this compound derivatives . Another method involves the cyclization of β-dicarbonyl compounds with guanidine or urea under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via multi-step processes involving the reaction of malononitrile with formamide, followed by cyclization and subsequent purification steps. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon or platinum.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.

Major Products:

Scientific Research Applications

Pyrimidine and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine-based compounds varies depending on their specific application. For instance:

Comparison with Similar Compounds

Pyrimidine is part of a broader class of aromatic heterocyclic compounds. Similar compounds include:

Uniqueness of this compound: this compound’s unique structure, with nitrogen atoms at positions 1 and 3, allows it to participate in specific biochemical processes, such as forming the backbone of nucleic acids. This makes it distinct from other similar compounds .

Properties

IUPAC Name

pyrimidine
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InChI

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H
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Description Data deposited in or computed by PubChem

InChI Key

CZPWVGJYEJSRLH-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N2
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Related CAS

190201-51-5
Record name Pyrimidine, homopolymer
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DSSTOX Substance ID

DTXSID1051228
Record name Pyrimidine
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Molecular Weight

80.09 g/mol
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Physical Description

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid
Record name Pyrimidine
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Solubility

1000 mg/mL at 25 °C
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Vapor Pressure

12.9 [mmHg]
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CAS No.

289-95-2, 25247-63-6
Record name Pyrimidine
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Record name Pyrimidine dimer
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Record name PYRIMIDINE
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Melting Point

22 °C
Record name Pyrimidine
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Synthesis routes and methods I

Procedure details

This compound (1 g in each run) is reacted with an excess of 4-(3-methoxy-2-pyridinyl)butylamine, 2-[(5-methyl-4-imidazolylmethyl)thio]ethylamine or 2-[(2-thiazolylmethyl)thio]ethylamine in the last two reactions of Example 1 to give 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2-[[4-(3-methoxy-2-pyridinyl)butyl]amino]pyrimidine, 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2[2-[(5-methyl-4-imidazolylmethyl)thio]ethyl]amino]pyrimidine and 4-ethoxy-2-[[2-[(2-thiazolylmethyl)thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]pyrimidine and their corresponding 4-(lH)-pyrimidinone end products after splitting the ether using boron tribromide in ethylene chloride in the cold.
Name
ether
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Synthesis routes and methods II

Procedure details

Reacting XIX with an excess of guanidine carbonate in an organic solvent, preferably a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or N,N-dimethylacetamide, at a temperature of 80° to 200°, preferably 100° to 160°, ambient pressure and preferably under an inert atmosphere, yields both XXI and XX as products. The products are isolated upon dilution of the reaction mixture with, for example, acetone and water successively. Higher reaction temperatures and longer reaction times (e.g., in DMSO at 130°-150° for 2 to 8 hours) favor the production of the furopyrimidine XXI over the uncyclized pyrimidine XX.
[Compound]
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XIX
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Synthesis routes and methods III

Procedure details

To a solution of 0.33 g of 6-(2-butynyloxy)-4-(α-hydroxy-α-methylbenzyl)pyrimidine in 4 ml of acetonitrile was added dropwise a solution of 0.2 g of 2,2-difluoro-1,3-dimethylimidazolidine in 2 ml of acetonitrile, followed by stirring at room temperature for 6 hours. The reaction mixture was then poured into water and extracted three times with ethyl acetate. The organic layers were combined and washed with a saturated aqueous sodium chloride solution, and the combined organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was subjected to silica gel column chromatography to give 0.20 g of 4-(2-butynyloxy)-6-α-fluoro-α-methylbenzyl)pyrimidine (the present compound (154)) and 0.09 g of 4-(2-butynyloxy)-6-(1-phenylvinyl)pyrimidine (the present compound (155)).
Name
6-(2-butynyloxy)-4-(α-hydroxy-α-methylbenzyl)pyrimidine
Quantity
0.33 g
Type
reactant
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Quantity
0.2 g
Type
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4 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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